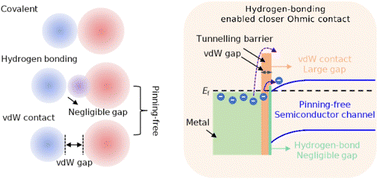Hydrogen-bonding enables two-dimensional metal/semiconductor tunable contacts approaching the quantum limit and the modified Schottky–Mott limit simultaneously†
Materials Horizons Pub Date: 2023-09-20 DOI: 10.1039/D3MH00736G
Abstract
Achieving efficient electrical contacts in two-dimensional (2D) semiconductors is increasingly critical with the continuous scaling down of transistors. van der Waals (vdW) contacts with weak Fermi-level pinning are still hindered by the additional contact resistance due to weak interlayer coupling. Here, based on first-principles, we propose to exploit hydrogen-bonding interactions to intrinsically overcome the inherent vdW gap. Various metal/semiconductor heterojunctions with hydroxyl-terminated MXenes as the metal electrode demonstrate clean Ohmic contacts with ultralow contact resistance approaching the quantum limit via strong hydrogen-bonding of O–H⋯X (X = N, O, S, Se, etc.) at the interface. Hydrogen-bonding contacts are further shown to be an advantageous approach to achieve near-perfect N-type contacts for emerging 2D nitride, oxide, halide, and chalcogenide semiconductors that can simultaneously approach the modified Schottky–Mott limit. We finally discuss the general design concepts for hydrogen-bonding contacts, demonstrating their potential to go beyond vdW contacts in achieving ideal electrical contacts in 2D semiconductors.


Recommended Literature
- [1] Selective and general exhaustive cross-coupling of di-chloroarenes with a deficit of nucleophiles mediated by a Pd–NHC complex†
- [2] Equipment news
- [3] The determination of thiourea by oxidation with selenious acid
- [4] Reviews
- [5] Contents
- [6] Fluorescence spectra of asymmetric diamines having primary and tertiary amino groups
- [7] Synthesis of α-iodoketals from methyl ketonesvia sustainable and orthogonal tandem catalysis†
- [8] Template-confined growth of Ruddlesden–Popper perovskite micro-wire arrays for stable polarized photodetectors†
- [9] Fluorescent heterometallic MOFs: tunable framework charges and application for explosives detection†
- [10] An all-female graduate student organization participating in chemistry outreach: a case study characterizing leadership in the community of practice

Journal Name:Materials Horizons
Research Products
-
CAS no.: 126840-22-0
-
CAS no.: 1068-69-5
-
CAS no.: 141-14-0









